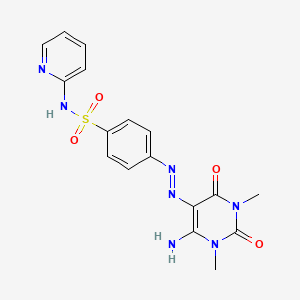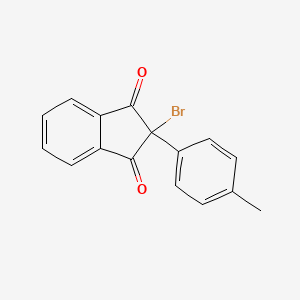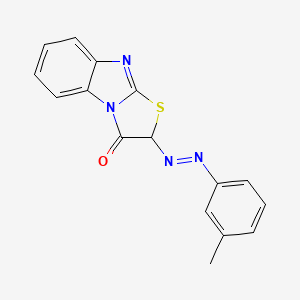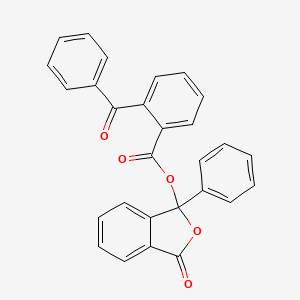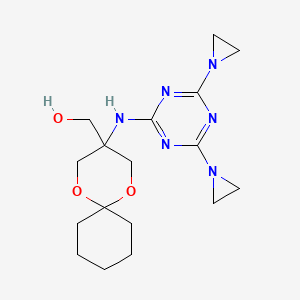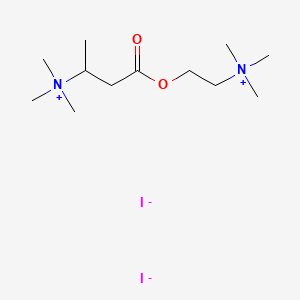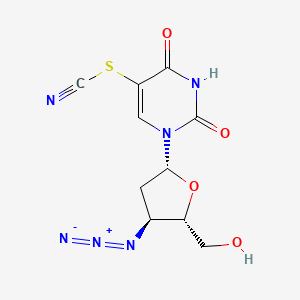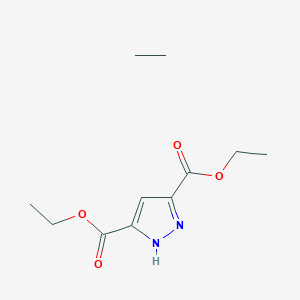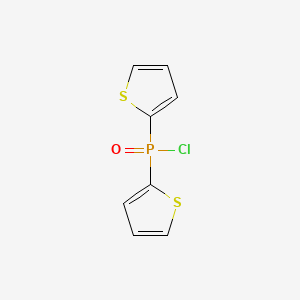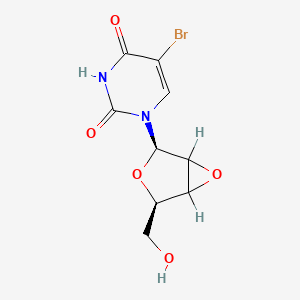
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- is a synthetic nucleoside analog. This compound is of interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer research. The unique structure of this compound allows it to interact with biological molecules in ways that can inhibit the replication of viruses or the proliferation of cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- typically involves multiple steps:
Starting Material: The synthesis begins with a suitable pyrimidine derivative.
Bromination: The pyrimidine derivative is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Glycosylation: The brominated pyrimidine is then glycosylated with a protected sugar derivative, such as 2,3-anhydro-beta-D-lyxofuranose, under acidic or basic conditions.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-performance liquid chromatography for purification, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the sugar moiety.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions using glycosidases.
Major Products
Substitution Products: Depending on the nucleophile, products can include azido, thio, or other substituted derivatives.
Oxidation Products: Oxidized forms of the sugar moiety or the pyrimidine ring.
Reduction Products: Reduced forms of the sugar moiety or the pyrimidine ring.
Hydrolysis Products: Free pyrimidine base and sugar derivatives.
科学的研究の応用
2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- has several applications in scientific research:
Antiviral Research: It can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Anticancer Research: It can inhibit the proliferation of cancer cells by interfering with DNA synthesis.
Biochemical Studies: It can be used as a probe to study nucleic acid interactions and enzyme mechanisms.
Drug Development: It serves as a lead compound for the development of new therapeutic agents.
作用機序
The compound exerts its effects primarily through incorporation into nucleic acids. Once incorporated, it can cause chain termination or induce mutations that inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include viral polymerases and cellular DNA polymerases. The pathways involved often include the inhibition of nucleic acid synthesis and the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-fluoro-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-chloro-
- 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-iodo-
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(2,3-anhydro-beta-D-lyxofuranosyl)-5-bromo- lies in its bromine atom, which can participate in unique substitution reactions not possible with other halogenated analogs. This allows for the synthesis of a diverse array of derivatives with potential therapeutic applications.
特性
CAS番号 |
26301-92-8 |
|---|---|
分子式 |
C9H9BrN2O5 |
分子量 |
305.08 g/mol |
IUPAC名 |
5-bromo-1-[(2R,4R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H9BrN2O5/c10-3-1-12(9(15)11-7(3)14)8-6-5(17-6)4(2-13)16-8/h1,4-6,8,13H,2H2,(H,11,14,15)/t4-,5?,6?,8-/m1/s1 |
InChIキー |
SKRTYOMHKSSCJF-LVHTXCCMSA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C3C(O3)[C@H](O2)CO)Br |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C3C(O3)C(O2)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


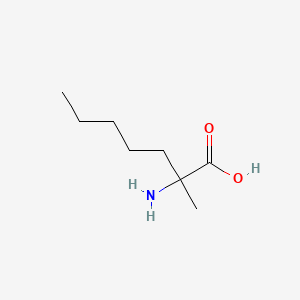
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)

